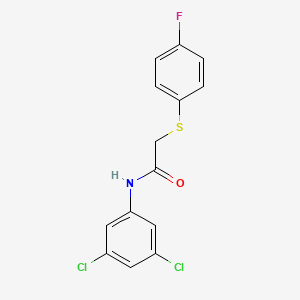

N-(3,5-dichlorophenyl)-2-((4-fluorophenyl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-2-(4-fluorophenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2FNOS/c15-9-5-10(16)7-12(6-9)18-14(19)8-20-13-3-1-11(17)2-4-13/h1-7H,8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBMIRCEQKZHDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-((4-fluorophenyl)thio)acetamide typically involves the reaction of 3,5-dichloroaniline with 4-fluorobenzenethiol in the presence of a suitable base and solvent. The reaction conditions may include:

Base: Sodium hydroxide or potassium carbonate

Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

Temperature: 60-80°C

Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride

Substitution: Sodium methoxide or potassium tert-butoxide

Major Products Formed

Oxidation: Sulfoxides or sulfones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-((4-fluorophenyl)thio)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-((4-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Crystallography and Geometry

Evidence from N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides demonstrates that electron-withdrawing groups (e.g., Cl, NO₂) significantly alter crystal parameters. For example:

- N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide crystallizes with one molecule per asymmetric unit, while analogs like N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide exhibit two molecules due to steric and electronic differences .

- The 3,5-dichloro substitution in the target compound likely enhances molecular packing efficiency compared to methyl or nitro substituents, as seen in related structures .

Table 1: Crystallographic Parameters of Selected Acetamides

Thioacetamide Derivatives with Heterocyclic Moieties

Several analogs incorporate benzimidazole, thiadiazole, or pyrimidine rings, altering biological activity and physicochemical properties:

- N-(2-chloro-4-methylphenyl)-2-[[1-(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thioacetamide () shows elastase inhibition, suggesting the thioacetamide backbone is pharmacologically versatile .

- 2-[[3-(4-Chlorophenyl)-4-oxo-3,4-dihydropyrimidin-2-yl]thio]-N-(3,5-dimethylphenyl)acetamide () features a pyrimidinone ring, enhancing π-π stacking interactions compared to simpler phenylthio groups .

Table 2: Key Structural Features of Thioacetamide Analogs

Electronic and Spectroscopic Comparisons

- IR and NMR Data : Thioacetamide derivatives in and exhibit characteristic S-H (2550–2600 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches. For example, N-(4-ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio)acetamide () shows a C=O peak at 1695 cm⁻¹, similar to the target compound’s expected profile .

- ¹H NMR: Protons adjacent to electron-withdrawing groups (e.g., Cl, F) exhibit downfield shifts. The 3,5-dichloro substitution in the target compound may cause distinct splitting patterns compared to mono-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.